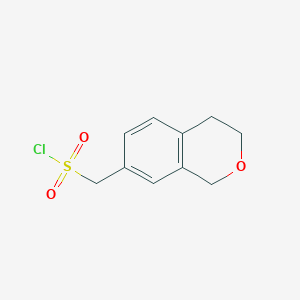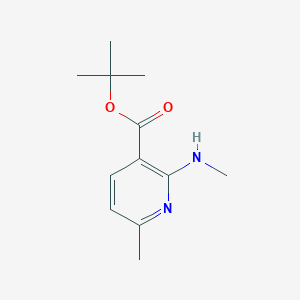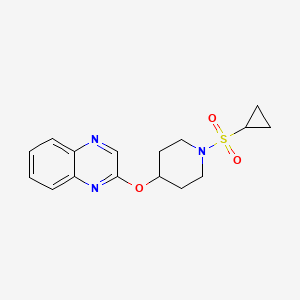
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CPQ and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
科学的研究の応用
Quinoxaline Derivatives as Anticancer Agents
Quinoxaline derivatives have garnered interest for their potential anticancer properties. A study highlighted the synthesis of quinoxaline-1,3,4-oxadiazole hybrids, assessing their anticancer potential on human leukemia HL-60 cells. These hybrids showed significant inhibition of cell proliferation but exhibited high cytotoxicity towards human normal cells (WI-38). Derivatives designed to induce apoptotic response in HL-60 cells with low toxicity on WI-38 cells, predominantly inhibiting Bcl-2 expression, underscore the potential of quinoxaline derivatives as proapoptotic anticancer agents (Ono et al., 2020).
Antibacterial Applications of Quinoxaline Derivatives
The antibacterial potential of quinoxaline derivatives has been demonstrated in various studies. For example, a series of substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, a class of quinoxaline derivatives, was synthesized and showed enhanced antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae, while retaining activity against Gram-negative bacteria. Among these, grepafloxacin exhibited potent in vitro antibacterial activity against Gram-positive bacteria and high in vivo efficacy against both Gram-positive and -negative bacteria tested (Miyamoto et al., 1995).
Quinoxaline Derivatives as Hypoxic-Cytotoxic Agents
Quinoxalinecarbonitrile 1,4-di-N-oxide derivatives have been synthesized with new basic lateral chains (piperazines and anilines) and evaluated for their in vitro activities. Among these derivatives, certain compounds demonstrated potent and selective cytotoxicity, highlighting their potential as hypoxic-cytotoxic agents for cancer therapy. This study emphasizes the significance of structural modifications in enhancing the therapeutic efficacy of quinoxaline derivatives (Ortega et al., 2000).
特性
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)oxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,13-5-6-13)19-9-7-12(8-10-19)22-16-11-17-14-3-1-2-4-15(14)18-16/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBBSXJJQCBIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7,8-trimethyl-6-(oxolan-2-ylmethyl)-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2736883.png)
![(E)-3-(2-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2736886.png)
![2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B2736888.png)


![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]butanamide hydrochloride](/img/structure/B2736892.png)
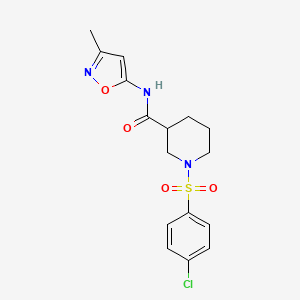
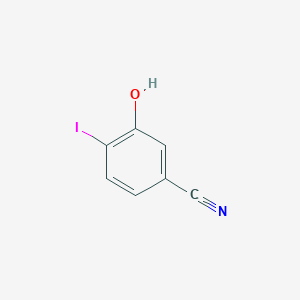
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2736897.png)
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2736898.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2736900.png)
